molecular formula C12H15NO4 B8280757 (3,4-Methylenedioxybenzylidene)-(2,2-dimethoxyethyl)amine

(3,4-Methylenedioxybenzylidene)-(2,2-dimethoxyethyl)amine

Cat. No. B8280757
M. Wt: 237.25 g/mol
InChI Key: BDXJXDXQNDFZBE-UHFFFAOYSA-N
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Patent
US07781445B2

Procedure details

Imine 11b (10.74 g, 0.045 mol) was dissolved in methanol (100 mL) and NaBH4 (2×3 g) was added over 1 h while stirring the reaction mixture at room temperature. The reaction was quenched with methanol and the reaction mixture was concentrated and then diluted with diethyl ether (400 mL). The precipitate formed was removed by filtration. The filtrate was washed with water (2×200 mL), brine (200 mL), dried (Na2SO4) and concentrated to provide a yellow liquid (4.90 g, 46%). 1H NMR (300 MHz CDCl3) 6.79-6.69 (m, 3H), 5.86 (s, 2H), 4.41 (t, J=5.4 Hz, 1H), 3.64 (s, 2H), 3.30 (s, 6H), 2.65 (d, J=5.4 Hz, 2H).
Name
Quantity
10.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:17][C:16]2[CH:15]=[CH:14][C:5]([CH:6]=[N:7][CH2:8][CH:9]([O:12][CH3:13])[O:10][CH3:11])=[CH:4][C:3]=2[O:2]1.[BH4-].[Na+]>CO>[CH2:1]1[O:17][C:16]2[CH:15]=[CH:14][C:5]([CH2:6][NH:7][CH2:8][CH:9]([O:12][CH3:13])[O:10][CH3:11])=[CH:4][C:3]=2[O:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
10.74 g
Type
reactant
Smiles
C1OC=2C=C(C=NCC(OC)OC)C=CC2O1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the reaction mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (400 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with water (2×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(CNCC(OC)OC)C=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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